Malvidin-3-(p-coumaryl)glucoside
CAS No.: 212205-33-9
Cat. No.: VC0191775
Molecular Formula: C32H31O14
Molecular Weight: 639.58
* For research use only. Not for human or veterinary use.

CAS No. | 212205-33-9 |
---|---|
Molecular Formula | C32H31O14 |
Molecular Weight | 639.58 |
Chemical Identity and Fundamental Properties
Malvidin-3-(p-coumaryl)glucoside is an anthocyanin cation that belongs to the flavonoid family of plant secondary metabolites. It is characterized by a malvidin core structure with a coumaroyl-glucose moiety attached at the 3-position. The compound is formally known as malvidin 3-O-(6-O-(E)-4-coumaroyl-beta-D-glucoside), indicating the specific attachment positions and stereochemistry of its constituent parts .
Chemical Nomenclature and Identification
The compound is registered with several systematic and common names in chemical databases:
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 212205-33-9 |
Molecular Formula | C32H31O14 |
Molecular Weight | 639.58 g/mol |
Synonyms | Malvidin 3-(6''-p-coumarylglucoside), Malvidin-3-O-(6-p-coumaroyl)glucoside, Malvidin 3-O-(6-O-(E)-4-coumaroyl-beta-D-glucoside) |
Chemical Classification | Anthocyanin, Beta-D-glucoside, Cinnamate ester, Aromatic ether, Polyphenol |
The compound consists of three primary structural components: a malvidin anthocyanidin core, a beta-D-glucose moiety, and a p-coumaric acid unit. These components are arranged in a specific configuration where the glucose is attached to the malvidin at position 3, and the p-coumaroyl group is esterified to the glucose at position 6 .
Structural Characteristics and Physical Properties
Molecular Structure
Malvidin-3-(p-coumaryl)glucoside has a complex molecular structure characterized by multiple ring systems and functional groups. The malvidin core consists of a flavylium cation with specific hydroxyl and methoxyl substitution patterns that define its identity within the anthocyanidin family. Specifically, malvidin contains methoxy groups at positions 3' and 5' of the B-ring, which influence its chemical reactivity and spectral properties .
The glucose moiety is attached to the malvidin core through a beta-glycosidic linkage at position 3, while the p-coumaroyl group is esterified to the primary hydroxyl group at position 6 of the glucose unit. This arrangement creates a characteristic "acylated anthocyanin" structure that contributes to the compound's unique properties .
Physical and Chemical Properties
As an anthocyanin cation, Malvidin-3-(p-coumaryl)glucoside exhibits pH-dependent color variation, with the most intense coloration typically observed in acidic conditions where the flavylium cation form predominates. The compound's acylation with p-coumaric acid significantly influences its stability and spectroscopic characteristics .
Table 2: Physical and Chemical Properties
Property | Characteristic |
---|---|
Physical State | Solid |
Color | Purple-red in acidic conditions |
Solubility | Soluble in water-alcohol mixtures, limited solubility in pure water |
Stability | Higher thermostability compared to non-acylated analogs |
Spectral Shift | Exhibits bathochromic shift compared to malvidin-3-glucoside |
Spectroscopic Characteristics and Molecular Interactions
UV-Visible Spectroscopy
One of the most distinctive features of Malvidin-3-(p-coumaryl)glucoside is its spectroscopic behavior. Compared to its non-acylated analog (malvidin-3-glucoside), this compound shows an obvious bathochromic shift, meaning its absorption maximum moves toward longer wavelengths. This spectral shift contributes to a more bluish color tone and is directly related to the intramolecular copigmentation effect enabled by the p-coumaroyl acyl group .
Intramolecular Copigmentation Mechanism
Intramolecular copigmentation represents a critical phenomenon in acylated anthocyanins like Malvidin-3-(p-coumaryl)glucoside. Research using two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) has demonstrated that the p-coumaroyl group and the anthocyanin B-ring are positioned in close proximity within the molecular structure .
Time-Dependent Density Functional Theory (TDDFT) calculations have provided deeper insights into the conformational features and resulting optical properties of this compound. The most energetically favorable conformation involves the p-coumaroyl group folding over the anthocyanin B-ring in an aslant-parallel arrangement. This specific spatial arrangement generates intramolecular copigmentation interactions that stabilize the chromophore and modify its spectral characteristics .
The intramolecular stacking between the aromatic rings creates a more planar and rigid molecular structure that protects the flavylium chromophore from nucleophilic attack, particularly from water molecules. This protection mechanism helps explain the increased stability of acylated anthocyanins compared to their non-acylated counterparts .
Natural Occurrence and Biological Sources
Plant Sources
Malvidin-3-(p-coumaryl)glucoside is naturally present in various plant materials, most notably in Vitis vinifera (wine grape). It belongs to a complex mixture of anthocyanins that contribute to the coloration of grape skin, particularly in red and purple varieties .
Metabolic Relationships
Interestingly, this compound has also been identified as a metabolite in Saccharomyces cerevisiae (baker's yeast), suggesting its potential involvement in fermentation processes and possible metabolic transformations during wine production .
Comparative Analysis with Related Anthocyanins
Structural Variations
Malvidin-3-(p-coumaryl)glucoside is part of a larger family of structurally related acylated anthocyanins. The search results mention several related compounds, including more complex derivatives such as Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside, which contains additional sugar moieties .
Table 3: Comparison with Related Malvidin Derivatives
Functional Differences
The structural variations in these related compounds lead to significant differences in their physicochemical properties and biological activities. For instance, research indicates that the p-coumaroyl group in Malvidin-3-(p-coumaryl)glucoside prevents self-association that is typically observed with non-acylated anthocyanins like malvidin-3-glucoside .
Stability and Color Characteristics
Thermal Stability
A significant feature of Malvidin-3-(p-coumaryl)glucoside is its enhanced thermal stability compared to non-acylated malvidin derivatives. Research has demonstrated that the intramolecular copigmentation effect provided by the p-coumaroyl group contributes to this increased stability by protecting the flavylium chromophore from degradation at elevated temperatures .
Color Properties
The color properties of Malvidin-3-(p-coumaryl)glucoside are of particular interest in food chemistry and oenology. The compound exhibits a more bluish hue compared to its non-acylated counterpart, which has implications for the color perception of products containing this pigment. This color shift is directly related to the bathochromic effect observed in spectroscopic analyses and is attributed to the specific conformational arrangement of the molecule .
Research Applications and Future Directions
Food Chemistry Applications
As a natural pigment with enhanced stability, Malvidin-3-(p-coumaryl)glucoside has potential applications in food coloration. Its presence in wine grapes makes it particularly relevant to oenology, where understanding its behavior can help optimize wine production processes and color stability .
Cosmetic Applications
The compound is among the bioactive constituents of Vitis vinifera that show potential for cosmetic applications. The antioxidant properties characteristic of anthocyanins, combined with the enhanced stability of acylated derivatives like Malvidin-3-(p-coumaryl)glucoside, make it a candidate for inclusion in cosmetic formulations focused on skin protection and anti-aging effects .
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